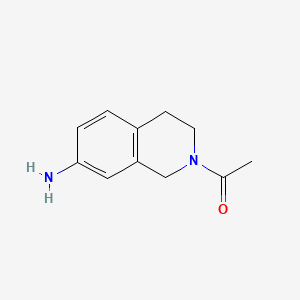
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Vue d'ensemble
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound that can be synthesized through various chemical reactions involving the functionalization of tetrahydroisoquinoline derivatives. The compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been demonstrated through a three-component coupling reaction. In one study, N-Acetyl-2-azetine was subjected to a Lewis acid-catalyzed [4 + 2]-cycloaddition with imines derived from aromatic amines. This reaction produced a mixture of exo-endo diastereoisomeric azetidine cycloadducts, which further reacted with aromatic amine to yield 2,3,4-trisubstituted tetrahydroquinolines with good to excellent yield, predominantly as one diastereoisomer .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine would likely exhibit features common to tetrahydroquinoline derivatives, such as a bicyclic ring system consisting of a benzene ring fused to a heterocyclic ring containing one nitrogen atom. The acetyl group would be expected to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Amines like 1,2,3,4-tetrahydroisoquinoline have been shown to undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their analogs, involving dual C–H bond functionalization. Acetic acid was used as a cosolvent and acted as the sole promoter of these transformations . This suggests that 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine could also participate in similar redox annulations, potentially leading to a variety of novel compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine are not detailed in the provided papers, it can be inferred that the compound would exhibit properties characteristic of tetrahydroquinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine group, and reactivity associated with the acetyl group. The compound's physical state, melting point, boiling point, and stability would depend on the specific substituents and their positions on the tetrahydroquinoline core.
Applications De Recherche Scientifique
Redox Annulations and Dual C–H Functionalization
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine participates in redox-neutral annulations with various substrates. These processes often involve dual C–H bond functionalization. In a study by Zhu and Seidel (2017), this compound underwent redox annulations with 2-alkylquinoline-3-carbaldehydes and related substrates, with acetic acid acting as the sole promoter (Zhu & Seidel, 2017). Similar reactions were observed in other studies, showcasing the compound's reactivity and potential for creating complex molecular structures (Paul, Adili, & Seidel, 2019); (Paul, Chandak, Ma, & Seidel, 2020).
Endogenous Presence in Rat Brain
This compound has been identified as an endogenous amine in non-treated rat brains. Kohno, Ohta, and Hirobe (1986) reported its detection using gas chromatography, suggesting potential biological roles or effects in mammals (Kohno, Ohta, & Hirobe, 1986).
Asymmetric Synthesis Applications
The compound is also relevant in asymmetric synthesis. Kang et al. (2015) demonstrated its use in regiodivergent annulation reactions with 4-nitrobutyraldehydes for the asymmetric synthesis of polycyclic ring systems, showcasing its utility in complex molecule construction (Kang, Chen, Breugst, & Seidel, 2015).
Synthetic Routes and Oxidative Dimerisation
Ajao and Bird (1985) explored synthetic routes for this compound, including nitration, acetylation, and diazotisation processes. They also studied its oxidative dimerisation, providing insights into its chemical behavior and potential applications in synthetic chemistry (Ajao & Bird, 1985).
Orientations Futures
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs, their structural–activity relationship (SAR), and their mechanism of action .
Propriétés
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFMJLNNGXNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510474 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
CAS RN |
81885-67-8 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


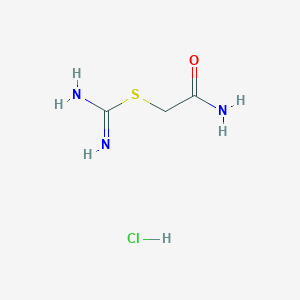
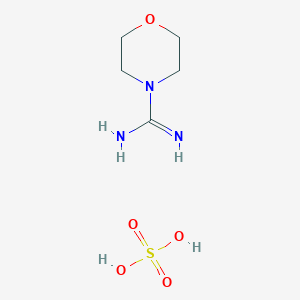
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
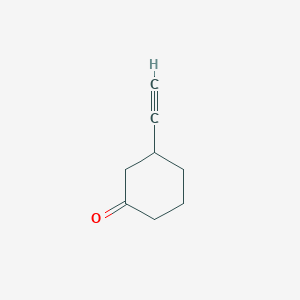
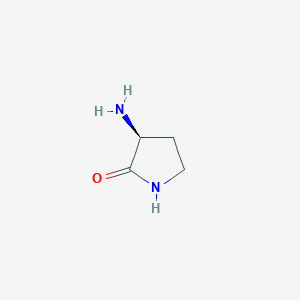
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)
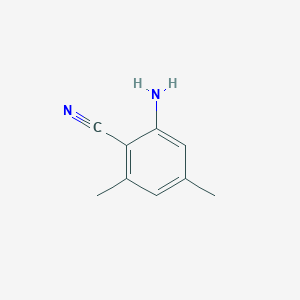
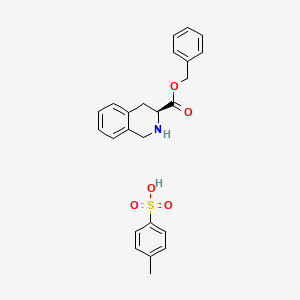
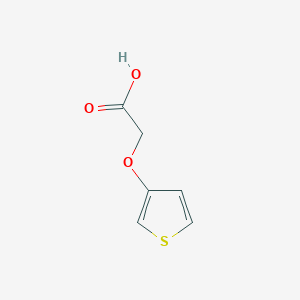
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
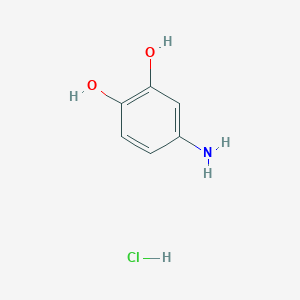
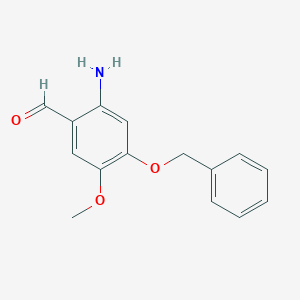
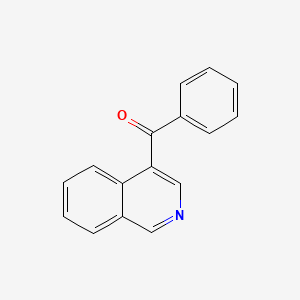
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)